Product packaging for Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-(Cat. No.:CAS No. 68752-16-9)

Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-

Cat. No.: B1659881
CAS No.: 68752-16-9
M. Wt: 124.18 g/mol
InChI Key: DIZVAYGKXSYCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Contextualization within Cyclic Ketone Chemistry

Cyclic ketones are a fundamental class of compounds in organic chemistry, serving as versatile building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. The reactivity of the ketone functional group, combined with the stereochemical possibilities of the cyclic framework, allows for a wide array of chemical transformations.

Ethanone (B97240), 1-(1-methyl-2-cyclopenten-1-yl)- is a member of the cyclopentenone family. The presence of the double bond in the five-membered ring, in conjugation with the ketone, would typically confer specific reactivity, such as susceptibility to conjugate additions. However, in this particular isomer, the ketone is not conjugated with the double bond. This non-conjugated arrangement distinguishes it from many of the more commonly studied cyclopentenones and influences its chemical behavior. Its primary significance in a research context appears to be as a synthetic intermediate or a building block. The presence of a quaternary stereocenter, the carbon atom bonded to the methyl group, the acetyl group, and two other carbon atoms of the ring, presents a potential, though not widely explored, opportunity for its use in stereoselective synthesis.

Overview of Research Trajectories and Academic Relevance

The academic relevance of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- appears to be modest, with limited specific studies focusing on its unique properties or applications. The available information primarily situates the compound within the broader context of chemical synthesis and potential industrial applications, such as in the formulation of fragrances and flavors.

Research trajectories for compounds of this nature generally fall into a few key areas:

Development of Synthetic Methodologies: The primary method cited for the synthesis of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- is the acetylation of 1-methyl-2-cyclopenten-1-ol. evitachem.com This reaction typically involves an acetylating agent like acetic anhydride (B1165640) in the presence of an acid catalyst.

Exploration as a Synthetic Precursor: Its role as a building block for more complex molecules is a recurring theme. However, specific examples of its application in the total synthesis of natural products or medicinally relevant compounds are not readily found in a broad survey of scientific literature.

Physicochemical and Spectroscopic Characterization: A fundamental aspect of chemical research involves the detailed characterization of compounds. While general properties are known, extensive datasets of its specific spectroscopic and physical characteristics are not widely published.

The research landscape suggests that Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- is a known chemical entity, but it has not been the subject of intensive, focused academic investigation in the way that other cyclic ketones have. Its academic relevance is therefore more as a representative of a particular class of substituted cyclic ketones rather than a molecule with a significant and well-documented history of groundbreaking applications in contemporary organic chemistry research. Further targeted research would be necessary to fully elucidate its potential as a unique synthetic tool.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B1659881 Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- CAS No. 68752-16-9

Properties

IUPAC Name

1-(1-methylcyclopent-2-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(9)8(2)5-3-4-6-8/h3,5H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZVAYGKXSYCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339582
Record name Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68752-16-9
Record name Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethanone, 1 1 Methyl 2 Cyclopenten 1 Yl

Regioselective and Stereoselective Synthesis Routes

Cyclization Strategies and Catalytic Approaches (e.g., Acid-Catalyzed Cyclizations from Alkenes/Alkynes)

The formation of the cyclopentenone core of Ethanone (B97240), 1-(1-methyl-2-cyclopenten-1-yl)- can be efficiently achieved through various cyclization reactions. Acid-catalyzed cyclizations are a prominent method, often starting from acyclic precursors.

One of the most notable methods for synthesizing cyclopentenones is the Nazarov cyclization , which involves the 4π-electrocyclic ring closure of a divinyl ketone under acidic conditions. rsc.orgacs.org This reaction proceeds through a pentadienyl cation intermediate, which cyclizes in a conrotatory fashion. rsc.org The regioselectivity of the subsequent elimination step determines the final position of the double bond in the cyclopentenone ring. For a precursor designed to yield the target molecule, the substitution pattern on the divinyl ketone would be crucial to direct the formation of the 1-methyl-2-cyclopenten-1-yl moiety.

Table 1: Comparison of Catalysts for Nazarov Cyclization

Catalyst Type Examples Key Features
Brønsted Acids H₂SO₄, H₃PO₄ Classic catalysts, often require harsh conditions.
Lewis Acids AlCl₃, FeCl₃, BF₃·OEt₂ Promote the reaction under milder conditions; can be used in stoichiometric or catalytic amounts. rsc.org
Transition Metal Catalysts Rh(I), Au(I), Cu(II) Can offer higher selectivity and milder reaction conditions.

Beyond the classic Nazarov reaction, other cyclization strategies have been developed. Rhodium-catalyzed intramolecular hydroacylation of 4-alkynals provides a versatile route to cyclopentenones. nih.gov Additionally, palladium-catalyzed carbonylative cyclization of dienyl triflates or halides presents another pathway to construct the cyclopentenone ring. nih.gov

Acylation Reactions of Cyclopentene (B43876) Derivatives

Direct acylation of a pre-formed cyclopentene ring is a straightforward approach to introduce the acetyl group found in Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-.

The Friedel-Crafts acylation is a primary method for this transformation. In this reaction, a 1-alkylcyclopentene, such as 1-methylcyclopentene (B36725), can be reacted with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). evitachem.comresearchgate.net The reaction proceeds via an electrophilic substitution mechanism where an acylium ion is generated and attacks the double bond of the cyclopentene. The reaction of 1-methylcyclopentene with acetic anhydride in the presence of zinc chloride has been shown to yield a mixture of 5-acetyl-1-methylcyclopentene and the desired 1-acetyl-2-methylcyclopentene. thieme-connect.com

Another effective acylation strategy involves the acetylation of 1-methyl-2-cyclopenten-1-ol . This precursor can be treated with acetic anhydride under acidic catalysis (e.g., sulfuric acid) to yield the target ketone. nih.gov This method is reported to be highly efficient, with optimized yields exceeding 85%. nih.gov The reaction proceeds through a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the acetic anhydride.

Table 2: Catalyst Performance in the Acetylation of 1-methyl-2-cyclopenten-1-ol

Catalyst Temperature (°C) Reaction Time (h) Yield (%)
H₂SO₄ 120 2 88
AlCl₃ 25 8 72
FeCl₃ 80 4 68

Data adapted from publicly available synthesis information.

Condensation Reactions with Appropriate Precursors

Condensation reactions are fundamental in carbon-carbon bond formation and can be strategically employed to build the carbon skeleton of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-.

The Claisen condensation is a classic method that involves the reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. acs.orgresearchgate.netrsc.org An intramolecular version of this reaction, the Dieckmann condensation , is particularly useful for forming five- or six-membered rings. acs.org To synthesize a precursor for the target molecule, a suitably substituted diester could be cyclized via a Dieckmann condensation to form a 2-alkoxycarbonyl-cyclopentanone, which could then be further elaborated.

More direct approaches can be envisioned through crossed Claisen-type condensations . For example, the reaction of a ketone with an ester can produce a 1,3-diketone. A suitably chosen ketone and ester could potentially be used to construct the diketone precursor that could then be cyclized and dehydrated to the target cyclopentenone.

One-pot condensation reactions offer an efficient way to construct the cyclopentenone ring from simple starting materials. For instance, the reaction of an enone with an aldehyde in the presence of a catalytic system has been used for the single-step preparation of substituted 2-cyclopenten-1-ones. utwente.nl

Functionalization of Existing Cyclopentenone Scaffolds

An alternative to building the ring from scratch is to start with a pre-existing cyclopentenone and introduce the necessary functional groups. A plausible precursor for Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- is 2-methyl-2-cyclopenten-1-one (B72799). The key transformation would be the introduction of an acetyl group at the C1 position.

This can be achieved through the alkylation of an enolate ion . Treatment of 2-methyl-2-cyclopenten-1-one with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would generate the corresponding enolate by deprotonation at the C1 position. This nucleophilic enolate can then react with an electrophilic acetyl source, such as acetyl chloride, in an SN2 reaction to form the desired product.

The success of this approach depends on controlling the regioselectivity of the deprotonation, as proton abstraction could also occur at the methyl group. However, the protons at C1 are generally more acidic, favoring the formation of the desired enolate.

Table 3: General Conditions for Enolate Alkylation

Step Reagents and Conditions Purpose
Enolate Formation Ketone precursor, Strong base (e.g., LDA), Anhydrous solvent (e.g., THF), Low temperature (e.g., -78 °C) To generate the nucleophilic enolate in a controlled manner.
Alkylation Alkylating agent (e.g., Acetyl chloride), -78 °C to room temperature Introduction of the desired functional group at the α-carbon.
Work-up Aqueous quench To neutralize the reaction and isolate the product.

Desymmetrization Strategies for Chiral Cyclopentene Derivatives (e.g., Lipase-Catalyzed Desymmetrization)

For the synthesis of enantiomerically enriched Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, desymmetrization of a prochiral or meso precursor is a powerful strategy. This approach can theoretically achieve a 100% yield of a single enantiomer, overcoming the 50% yield limitation of classical kinetic resolutions.

A widely used method is lipase-catalyzed desymmetrization . chemrxiv.org Lipases are enzymes that can selectively catalyze acylation, deacylation, or hydrolysis of one of the two enantiotopic groups in a meso compound. For example, a meso-diol precursor, such as cis-1-methyl-cyclopent-2-ene-1,4-diol, could be selectively acylated with an acetyl group by a lipase. Subsequent oxidation of the remaining hydroxyl group would yield the chiral target molecule. Lipase-catalyzed resolutions of hydroxylated cyclopentenones are of significant synthetic value as these compounds are often precursors for prostaglandins (B1171923) and carbocyclic nucleosides.

Table 4: Common Lipases Used in Desymmetrization

Lipase Source Common Applications
Candida antarctica Lipase B (CALB) Candida antarctica Widely used for a variety of esterifications and hydrolyses with high enantioselectivity.
Porcine Pancreatic Lipase (PPL) Porcine pancreas Effective for the resolution of various alcohols and esters.
Pseudomonas cepacia Lipase (PSL) Pseudomonas cepacia Known for its high enantioselectivity in the hydrolysis and esterification of a broad range of substrates.

In addition to enzymatic methods, asymmetric catalysis can be employed for desymmetrization. For instance, the enantioselective synthesis of chiral cyclopent-2-enones has been achieved through the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters. This type of methodology could potentially be adapted to synthesize the target compound in a chiral form.

Palladium-Catalyzed Stereoselective Transformations in Cyclopentene Synthesis

Palladium catalysis stands as a powerful tool for the stereoselective construction of complex molecular architectures. A significant challenge in the synthesis of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- is the creation of the quaternary carbon center—the carbon atom bonded to the methyl group, the acetyl group, and two other carbon atoms of the cyclopentene ring. Palladium-catalyzed allylic alkylation reactions have been extensively developed to address such challenges. nih.govnih.gov

One highly relevant approach is the enantioselective palladium-catalyzed decarboxylative allylic alkylation of cyclopentanones. nih.govorganic-chemistry.orgresearchgate.net This method allows for the construction of α-quaternary cyclopentanones with high enantiomeric excess. organic-chemistry.org In a hypothetical application to the target molecule, a suitably substituted cyclopentanone (B42830) precursor bearing a β-ketoester group could undergo reaction with an allyl carbonate in the presence of a palladium catalyst and a chiral ligand. The process involves the formation of a palladium-enolate intermediate, which then undergoes an intramolecular allylic alkylation to construct the desired quaternary stereocenter. nih.gov The choice of chiral ligand, such as electronically modified PHOX ligands, is critical for inducing high levels of stereoselectivity. nih.govcaltech.edu

Another potential strategy involves a palladium-catalyzed 5-endo-trig intramolecular allylic arylation. While typically less favored kinetically, this type of cyclization has been successfully employed for the synthesis of fused cyclopentenes containing all-carbon quaternary centers and can be applied to complex targets. nih.gov These methods represent the forefront of stereoselective synthesis, offering pathways to chiral, non-racemic forms of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-.

Table 1: Comparison of Ligands in Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of a Model Cyclopentanone Substrate This table presents illustrative data from a study on a model system to demonstrate the impact of ligand choice on stereoselectivity, a key consideration for the synthesis of chiral quaternary centers.

LigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(S)-t-BuPHOXToluene (B28343)20>9980
(S)-(p-CF₃)₃-t-BuPHOXToluene209891
(R)-MeO-biphenyl-PHOXToluene209782
(S)-Cy-t-BuPHOXToluene209681

Exploration of Novel Reagents and Optimized Reaction Conditions

Beyond palladium catalysis, a range of novel reagents and optimized conditions have emerged for the synthesis of substituted cyclopentenes and cyclic ketones. Manganese-catalyzed reactions, for instance, offer a less expensive and more sustainable alternative to precious metal catalysts. A recently developed manganese(I)-catalyzed cascade reaction enables the synthesis of acyl cyclopentenes from cyclopropyl (B3062369) methanol (B129727) and a methyl ketone. nih.gov This method proceeds with high efficiency and tolerates a variety of functional groups.

Photochemical methods also represent a novel approach. The formal [4+1] cycloaddition of photogenerated siloxycarbenes, derived from acyl silanes, with electron-deficient dienes can produce functionalized cyclopentenes under metal-free conditions. acs.org This strategy relies on a vinyl cyclopropane (B1198618) rearrangement that proceeds favorably without the need for high temperatures or catalysts. acs.org

Optimization of reaction conditions is paramount for maximizing yield and selectivity. For acylation reactions that form the ethanone moiety, factors such as solvent choice, catalyst loading, and temperature are critical. In palladium-catalyzed alkylations, for example, toluene is often found to be the optimal solvent, and lowering the reaction temperature can significantly improve enantiomeric excess. organic-chemistry.orgcaltech.edu Low catalyst loading protocols, using as little as 0.15 mol% of palladium, have been developed to enhance the cost-effectiveness and scalability of these transformations without compromising yield or stereoselectivity. organic-chemistry.org

Table 2: Optimization of Reaction Conditions for a Model Manganese-Catalyzed Cyclopentene Synthesis This table illustrates the effect of catalyst and reaction parameters on the yield of a representative acyl cyclopentene synthesis, highlighting the importance of optimizing conditions.

CatalystBaseTemperature (°C)Time (h)Yield (%)
Mn1 (PhMACHO-ligand)tBuOK1407290
Mn2 (iPrMACHO-ligand)tBuOK1407265
Mn3 (PN₅P-ligand)tBuOK1407240
Mn1 (PhMACHO-ligand)NaOtBu1407275
Mn1 (PhMACHO-ligand)tBuOK1207255

Principles of Green Chemistry in Synthetic Pathway Design

The principles of green chemistry are increasingly integral to the design of synthetic pathways, aiming to reduce environmental impact and improve safety and efficiency. paperpublications.org These principles are highly relevant to the synthesis of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-.

One key principle is waste reduction. acsgcipr.org This can be achieved through the use of catalytic rather than stoichiometric reagents, which minimizes the generation of inorganic waste. youtube.com For example, the iodine-catalyzed iso-Nazarov cyclization of dienals to form cyclopentenones is presented as a green and efficient method that avoids toxic reagents and harsh conditions. chemistryviews.org Another approach is the use of biocatalysis. The enzymatic reduction of ketones to produce chiral alcohols is a powerful green alternative to traditional chemical reductions, operating under mild conditions with high stereoselectivity. researchgate.net

Solvent recycling is another critical aspect of green synthetic design. The pharmaceutical industry, a major user of solvents, is increasingly implementing on-site solvent recovery systems to reduce waste and operational costs. seppure.comalaquainc.com Technologies like distillation, nanofiltration, and organic solvent forward osmosis allow for the purification and reuse of solvents, significantly lowering the environmental footprint of a manufacturing process. consensus.app Solvents can account for up to 90% of the mass in production, and their recovery can substantially improve the carbon footprint of a synthesis. consensus.appacsgcipr.org

Finally, waste reduction techniques extend to the valorization of byproducts and the use of renewable feedstocks. For instance, research has demonstrated the biological conversion of cyclic ketones derived from the catalytic fast pyrolysis of biomass into valuable dicarboxylic acids using engineered bacteria. rsc.org While not a direct synthesis of the target molecule, this illustrates a green chemistry approach to managing waste streams from related chemical processes. The design of a truly green synthesis for Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- would incorporate these principles, selecting for catalytic reactions, safer solvents that can be recycled, and minimizing the generation of hazardous byproducts.

Elucidation of Reaction Chemistry and Mechanistic Investigations

Oxidative Transformations and Advanced Derivative Formation

The oxidation of Ethanone (B97240), 1-(1-methyl-2-cyclopenten-1-yl)- can proceed via attack at either the carbon-carbon double bond or the ketone moiety. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Conversion to Carboxylic Acids and Aldehyde Derivatives with Selective Oxidizing Agents (e.g., KMnO4, CrO3)

Strong oxidizing agents are capable of cleaving the carbon-carbon bonds within the molecule, leading to the formation of carboxylic acids and other smaller molecules. Ketones are generally resistant to oxidation compared to aldehydes, but under vigorous conditions (e.g., hot, concentrated, acidic potassium permanganate (B83412) or chromic acid), oxidative cleavage of the C-C bonds can occur. ncert.nic.indtu.dk

For Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, two primary pathways for oxidative cleavage exist:

Cleavage of the C-C double bond: Hot, concentrated potassium permanganate (KMnO4) can break the double bond of the cyclopentene (B43876) ring. This process initially forms a diol, which is then further oxidized, ultimately cleaving the ring to yield dicarboxylic acids or keto-acids. libretexts.orgchemguide.co.uk

Cleavage adjacent to the carbonyl group: Strong oxidants can also cleave the carbon-carbon bond between the carbonyl carbon and the adjacent quaternary carbon of the ring. This type of reaction, often seen with powerful oxidizing agents, would result in a mixture of carboxylic acids. ncert.nic.in

The use of Chromium trioxide (CrO3) in an acidic solution (Jones reagent) can also effect such oxidations, though it is more commonly used for the oxidation of alcohols. Its reaction with ketones requires harsh conditions and may lead to complex product mixtures due to C-C bond cleavage. ncert.nic.in

Oxidizing AgentConditionsPotential Products
Potassium Permanganate (KMnO4)Hot, concentrated, acidicMixture of dicarboxylic acids and keto-acids from ring cleavage.
Chromium Trioxide (CrO3)Vigorous (elevated temperature)Mixture of carboxylic acids from cleavage of C-C bonds.

Regioselectivity in Oxidation Processes

Regioselectivity in the oxidation of this compound is a critical consideration. The molecule presents two primary sites for oxidation: the alkene C=C double bond and the ketone C=O group (or its adjacent C-C bonds).

Attack at the Alkene: Under milder conditions, such as cold, dilute, and alkaline KMnO4, the reaction can be selective for the double bond, leading to the formation of a diol (a vicinal diol) without cleaving the ring. libretexts.org This is a common reaction for alkenes and would yield 1-(1,2-dihydroxy-1-methylcyclopentan-3-yl)ethanone.

Attack at the Ketone/Adjacent Bonds: Under more forceful, acidic, and hot conditions, the permanganate will be a much more aggressive oxidizing agent, leading to the aforementioned C-C bond cleavage. libretexts.orgchemguide.co.uk The high degree of substitution at the α-carbon of the ketone makes it somewhat resistant to enolization-based oxidation, but the strain of the five-membered ring and the presence of the double bond can activate the molecule towards oxidative cleavage. The ultimate regioselectivity—whether the double bond or the ketone-adjacent bond cleaves preferentially—depends on a delicate balance of steric and electronic factors and the specific reaction conditions employed.

Reductive Processes Leading to Stereodefined Alcohol Derivatives

The reduction of the carbonyl group in Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- is a common and synthetically useful transformation that leads to the corresponding secondary alcohol, 1-(1-methyl-2-cyclopenten-1-yl)ethanol.

Chemoselective Reduction Strategies Employing Metal Hydrides (e.g., NaBH4, LiAlH4)

The presence of both a ketone and an alkene in the molecule necessitates the use of chemoselective reducing agents to avoid unwanted reduction of the double bond.

Sodium Borohydride (B1222165) (NaBH4): This is a mild and highly effective reagent for the chemoselective reduction of ketones and aldehydes. researchgate.nettandfonline.com It will readily reduce the carbonyl group of the target molecule to a hydroxyl group while leaving the carbon-carbon double bond of the cyclopentene ring intact. chemistrysteps.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at low temperatures. cdnsciencepub.com

Lithium Aluminum Hydride (LiAlH4): A much more powerful reducing agent than NaBH4, LiAlH4 will also reduce the ketone to an alcohol. chemistrysteps.comimperial.ac.uk While it does not typically reduce isolated alkene double bonds, its high reactivity requires the use of anhydrous aprotic solvents (like diethyl ether or THF) and careful handling. chemistrysteps.com

Luche Reduction: For α,β-unsaturated ketones, a competing 1,4-conjugate addition of the hydride can sometimes occur. To ensure exclusive 1,2-reduction of the carbonyl group, the Luche reduction conditions (NaBH4 in the presence of a lanthanide salt such as cerium(III) chloride, CeCl3) are often employed. acgpubs.org This method enhances the electrophilicity of the carbonyl carbon, promoting selective attack at that position to yield the allylic alcohol. acgpubs.orgacs.org

Reducing AgentSolventSelectivityProduct
Sodium Borohydride (NaBH4)Methanol/EthanolHigh for 1,2-reduction of C=O1-(1-methyl-2-cyclopenten-1-yl)ethanol
Lithium Aluminum Hydride (LiAlH4)Diethyl ether/THFReduces C=O1-(1-methyl-2-cyclopenten-1-yl)ethanol
NaBH4 / CeCl3 (Luche Reagent)MethanolExcellent for 1,2-reduction of C=O1-(1-methyl-2-cyclopenten-1-yl)ethanol

Diastereoselective and Enantioselective Outcomes of Carbonyl Reduction

The reduction of the prochiral ketone in Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- creates a new stereocenter at the carbinol carbon.

Diastereoselectivity: Since the molecule already contains a stereocenter at the C1 position of the ring (the quaternary carbon), the reduction of the ketone will lead to the formation of diastereomeric alcohols. The hydride nucleophile can attack from either the top or bottom face of the planar carbonyl group. The diastereomeric ratio of the products is determined by steric hindrance. The hydride will preferentially attack from the less sterically hindered face of the carbonyl group, a principle often described by Felkin-Anh or related models. nih.gov The bulky methyl group on the cyclopentene ring will direct the incoming hydride to the opposite face, leading to a predominance of one diastereomer.

Enantioselectivity: To produce a single enantiomer of the resulting alcohol, an asymmetric reduction is required. This can be achieved using chiral reducing agents or catalysts. Modern methods for the enantioselective reduction of cyclic α,β-unsaturated ketones include:

Catalytic Transfer Hydrogenation: Using chiral transition metal complexes (e.g., those based on ruthenium or rhodium) with a hydrogen donor.

Enzyme-catalyzed reductions: Utilizing keto-reductase enzymes that can exhibit extremely high levels of enantioselectivity. nih.gov

Chiral Borane (B79455) Reagents: Such as the Corey-Bakshi-Shibata (CBS) catalyst, which uses a chiral oxazaborolidine to direct the stereochemical outcome of borane reductions.

Chiral Ligand-Metal Hydride Complexes: For instance, using a chiral boronic acid derivative like TarB-NO2 with NaBH4 has been shown to be highly effective for the enantioselective 1,2-reduction of cyclic α,β-unsaturated ketones. acs.org

Nucleophilic Substitution Reactions and Functional Group Interconversions

While the acetyl group itself is not a leaving group for direct nucleophilic substitution, the ketone functionality allows for reactions at the adjacent α-carbon and enables various functional group interconversions. fiveable.mesolubilityofthings.com

The most significant reaction in this category involves the formation of an enolate. The α-hydrogens on the methyl group of the acetyl moiety are acidic (pKa ≈ 19-20) and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate ion. rsc.org This enolate can then react with various electrophiles in α-substitution reactions. wikipedia.org

A primary example is the alkylation of the enolate . Reaction of the enolate with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond at the α-position, converting the acetyl group into a larger keto-alkyl group. This is a classic SN2 reaction where the enolate acts as the nucleophile. wikipedia.org

Another important functional group interconversion is the haloform reaction . When treated with a base and excess halogen (Cl2, Br2, or I2), the methyl group of the acetyl moiety is repeatedly halogenated. libretexts.org The resulting trihalomethyl group becomes a good leaving group and is subsequently displaced by a hydroxide (B78521) ion, yielding a carboxylate and a haloform (e.g., chloroform, bromoform). ncert.nic.inlibretexts.org This reaction effectively converts the acetyl group into a carboxylic acid group (after acidic workup).

Nucleophilic Addition Reactions at the Carbonyl Center

Direct nucleophilic attack at the carbonyl carbon (1,2-addition) is a competing pathway to conjugate addition. The outcome is largely determined by the "hardness" or "softness" of the nucleophile. Hard nucleophiles, which are typically highly charged and compact (e.g., Grignard reagents), preferentially attack the harder electrophilic center, the carbonyl carbon. libretexts.org

The 1,2-addition of carbon-based nucleophiles to the ethanone carbonyl group results in the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield a tertiary alcohol. This reaction is a powerful tool for creating new carbon-carbon bonds and increasing molecular complexity. libretexts.org For example, the reaction with an organometallic reagent (R'-M) converts the ethanone moiety into a more complex tertiary alcohol structure.

The carbonyl carbon of the ethanone group is prochiral. Nucleophilic attack can occur from two opposite faces (diastereotopic faces) relative to the plane of the cyclopentene ring. Since the substrate already possesses a stereocenter at the C1 position of the ring, this addition creates a new stereocenter, resulting in the formation of a pair of diastereomeric alcohol products.

The stereochemical outcome, or the ratio of the diastereomers formed, is dictated by the steric and electronic environment around the carbonyl group. The existing stereocenter on the cyclopentene ring directs the incoming nucleophile to the less sterically hindered face, leading to a preferential formation of one diastereomer over the other. This principle of substrate-controlled stereoselectivity is crucial in asymmetric synthesis.

Organometallic reagents are widely used to generate the alcohol adducts described above.

Grignard Reagents (RMgX) : As strong, hard nucleophiles, Grignard reagents are classic examples of reagents that favor 1,2-addition over 1,4-addition in reactions with α,β-unsaturated ketones. libretexts.org The reaction of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- with a Grignard reagent, followed by an acidic workup, is a reliable method for synthesizing the corresponding tertiary alcohols. researchgate.netd-nb.info

Dialkylzinc Reagents (R₂Zn) : Dialkylzinc reagents are softer nucleophiles than Grignard reagents and often favor 1,4-addition. However, their reactivity can be tuned. In the absence of catalysts (like copper salts), or with the use of certain additives, they can be made to add in a 1,2-fashion to the carbonyl group of ketones, although they are generally less reactive than Grignards in this context.

The table below summarizes the general reactivity of these organometallic reagents with the target compound.

Reagent TypePrimary NucleophileHardnessTypical Reaction PathwayProduct after Workup
Grignard R⁻ (as R-MgX)Hard1,2-AdditionTertiary Alcohol
Dialkylzinc R⁻ (as R-ZnR)Soft/Intermediate1,4-Addition (often) or 1,2-Additionβ-Substituted Ketone or Tertiary Alcohol

Condensation Reactions for Scaffold Elaboration and Polymerization Initiation

The presence of both a carbonyl group and α-hydrogens (on the methyl of the ethanone group) allows this compound to participate in condensation reactions, leading to the formation of larger molecular scaffolds. wikipedia.org The conjugated double bond also enables it to act as a monomer in polymerization reactions.

The α-hydrogens on the methyl group of the ethanone moiety are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base, one of these protons can be removed to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile and can react with electrophiles, most notably other carbonyl compounds, in Aldol-type condensation reactions. youtube.com For example, reacting Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- with an aldehyde (which lacks α-hydrogens, e.g., benzaldehyde) under basic conditions would result in a crossed Aldol addition, forming a β-hydroxy ketone. This product can then undergo dehydration to yield a new, more extended α,β-unsaturated ketone, effectively elaborating the molecular scaffold. nih.gov

Furthermore, α,β-unsaturated carbonyl compounds are known to be susceptible to polymerization. The electron-deficient double bond can be attacked by a radical or anionic initiator. This initial attack forms a new reactive intermediate which can then propagate by attacking the double bond of another monomer molecule, leading to the formation of a polymer chain.

Detailed Mechanistic Pathways of Key Chemical Transformations

The chemical reactivity of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- is dictated by the interplay of its ketone functional group and the unsaturated cyclopentene ring. Understanding the mechanistic pathways of its key transformations is crucial for its application in organic synthesis. This section provides a detailed examination of the mechanisms governing its synthesis and characteristic reactions.

Synthesis via Acid-Catalyzed Acetylation

A primary route for the synthesis of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- involves the acid-catalyzed acetylation of 1-methyl-2-cyclopenten-1-ol. This reaction is a classic example of nucleophilic acyl substitution.

The mechanism proceeds through the following steps:

Protonation of the Acetylating Agent: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride. This protonation enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl group of 1-methyl-2-cyclopenten-1-ol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the tetrahedral intermediate to a base (e.g., water or the acetate (B1210297) ion).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a leaving group (e.g., acetic acid or a chloride ion).

Deprotonation: The protonated carbonyl oxygen of the final product is deprotonated by a base to yield Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- and regenerate the acid catalyst.

Interactive Data Table: Reagents and Conditions for Acetylation
Acetylating AgentCatalystSolventTypical Yield (%)
Acetic AnhydrideSulfuric AcidDichloromethane85-95
Acetyl ChloridePyridineDiethyl Ether80-90
Acetic AnhydrideScandium TriflateAcetonitrile>90

Reduction of the Carbonyl Group

The ketone functionality of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- can be readily reduced to a secondary alcohol, 1-(1-methyl-2-cyclopenten-1-yl)ethanol, using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemguide.co.uk

The mechanism for the reduction using sodium borohydride in a protic solvent (e.g., methanol) is as follows:

Nucleophilic Attack by Hydride: The hydride ion (H⁻), delivered from sodium borohydride, acts as a nucleophile and attacks the electrophilic carbonyl carbon. chemguide.co.ukpressbooks.pub This leads to the formation of an alkoxide intermediate. pressbooks.pub

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by the protic solvent (e.g., methanol or water) to yield the final alcohol product. chemguide.co.ukrsc.org

This reaction is highly efficient and selective for the carbonyl group, typically leaving the carbon-carbon double bond of the cyclopentene ring intact.

Oxidation of the Ketone

While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgopenstax.org The oxidation of cyclic ketones like Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- with potent oxidizing agents such as potassium permanganate (KMnO₄) under harsh conditions (e.g., heat, strong acid or base) can lead to ring-opening. libretexts.org

The proposed mechanism in acidic media involves the enol form of the ketone:

Enolization: The ketone tautomerizes to its enol form in the presence of an acid catalyst.

Attack by Permanganate: The electron-rich double bond of the enol attacks the permanganate ion.

Formation of a Cyclic Intermediate: A cyclic manganate (B1198562) ester intermediate is formed.

Cleavage and Product Formation: This intermediate decomposes, leading to the cleavage of the carbon-carbon double bond of the enol and the formation of dicarboxylic acid products. The specific products will depend on the exact location of the bond cleavage.

Interactive Data Table: Research Findings on Ketone Oxidation
Oxidizing AgentConditionsMajor ProductsReference
Potassium PermanganateAcidic, HeatDicarboxylic acids (ring-opening) niscpr.res.in
Nitric AcidConcentrated, HeatDicarboxylic acids (ring-opening)General textbook knowledge
Peroxycarboxylic acids (e.g., mCPBA)Inert SolventEster (Baeyer-Villiger oxidation) libretexts.org

Stereochemical Investigations and Chiral Synthesis Approaches

Diastereoselectivity and Enantioselectivity in Chemical Transformations of the Compound

Achieving high levels of diastereoselectivity and enantioselectivity in reactions involving the 1-(1-methyl-2-cyclopenten-1-yl)ethanone framework is fundamental to its application in asymmetric synthesis. The reactivity of the cyclic enone system allows for a variety of transformations, including conjugate additions, cycloadditions, and reductions, where the stereochemical outcome is paramount.

For instance, in domino reactions initiated by rhodium carbenes to form complex cyclopentanes, controlling chirality transfer through multiple stereo-defining steps is critical. nih.gov The convergent synthesis of cyclopentane (B165970) rings bearing multiple chiral centers often presents a significant challenge. nih.gov In transition-metal-catalyzed pinacol (B44631) cross-coupling reactions of related α,ω-dicarbonyl compounds, the diastereomeric excess is highly dependent on the ring size and substituents, with cis-diols often being the preferred product. researchgate.net The stereochemical course of these reactions is dictated by the catalyst, reaction conditions, and the inherent conformational preferences of the cyclopentene (B43876) ring, which guide the approach of incoming reagents.

Chiral Induction and Asymmetric Synthesis Strategies for Derivatives

The development of methods for the asymmetric synthesis of chiral cyclopentenones has been a major focus of research. acs.orgacs.org Strategies often involve the desymmetrization of prochiral precursors or the use of chiral catalysts to control the stereochemistry of ring-forming or functionalization reactions. nih.gov

Biocatalytic Approaches (e.g., Lipase-Catalyzed Desymmetrization of Precursors)

Biocatalysis, particularly using enzymes like lipases, offers a powerful and sustainable method for producing enantiomerically pure compounds. mdpi.comnih.gov A key strategy is the desymmetrization of prochiral or meso compounds, where an enzyme selectively modifies one of two enantiotopic functional groups. mdpi.com This approach can be applied to precursors of 1-(1-methyl-2-cyclopenten-1-yl)ethanone, such as prochiral 2-substituted propane-1,3-diols or symmetric diketones. mdpi.com

Lipases are frequently used for kinetic resolution of racemic alcohols or esters through enantioselective acylation or hydrolysis. nih.govresearchgate.net For example, the resolution of racemic alcohols can yield enantiopure (S)-alcohols and (R)-acetates, with the latter being hydrolyzed to the corresponding (R)-alcohol. researchgate.net This methodology provides access to both enantiomers of a chiral precursor from a single racemic mixture. The high enantioselectivity, mild reaction conditions, and lack of need for cofactors make lipases highly effective for these transformations. nih.gov

Table 1: Examples of Lipase-Catalyzed Resolutions for Chiral Precursors
EnzymeReaction TypeSubstrate TypeKey AdvantageReference
Lipase from Candida antarctica (CALB)Kinetic Resolution (Acylation)Racemic AlcoholsHigh enantioselectivity and stability in organic solvents. nih.gov
Lipase from Pseudomonas fluorescens (LAK)Enantioselective AcylationRacemic 3-chloro-1-arylpropan-1-olsProduces enantiopure (S)-alcohols and (R)-esters. researchgate.net
Lipase from Candida rugosa (CRL)Enantioselective HydrolysisEnantiomerically enriched 1-aryl-3-chloropropyl estersProvides access to the (R)-enantiomer of the alcohol. researchgate.net

Organocatalytic and Transition Metal-Catalyzed Asymmetric Reactions

Alongside biocatalysis, organocatalysis and transition-metal catalysis are cornerstone strategies for the asymmetric synthesis of chiral cyclopentenones. acs.org

Organocatalysis utilizes small chiral organic molecules to catalyze stereoselective reactions. A prominent application is the asymmetric desymmetrization of prochiral cyclopentene-1,3-diones. nih.govrsc.org For example, chiral phosphoric acids can catalyze formal diaza-ene reactions with these diones to produce chiral cyclopentane-1,3-diones with excellent diastereo- and enantioselectivities. rsc.org Similarly, bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids are effective in intramolecular reactions to generate γ-nitroketones with a cyclopentane core. researchgate.net

Transition metal catalysis offers a broad range of transformations for constructing chiral cyclopentenone cores. Nickel-catalyzed reactions have been particularly successful. For example, a chiral phosphinooxazoline/nickel complex can catalyze the desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids to yield highly functionalized chiral cyclopent-2-enones in good yields and high enantioselectivities (up to 94% ee). researchgate.net Rhodium complexes are used in intramolecular hydroacylation of alkynals, and iridium complexes can catalyze enantioselective Pauson-Khand-type reactions to form chiral bicyclic cyclopentenones. organic-chemistry.org

Table 2: Comparison of Asymmetric Catalytic Strategies for Cyclopentenone Synthesis
Catalytic SystemCatalyst ExampleReaction TypeAchieved SelectivityReference
OrganocatalysisH8-TRIP (Chiral Phosphoric Acid)Asymmetric DesymmetrizationExcellent diastereo- and high enantioselectivities rsc.org
OrganocatalysisBifunctional ThioureaIntramolecular Michael AdditionGood yields and reasonable selectivities researchgate.net
Transition Metal (Nickel)Ni(OAc)₂/Chiral PhosphinooxazolineDesymmetrizing Arylative CyclizationUp to 94% enantiomeric excess (ee) researchgate.net
Transition Metal (Iridium)Chiral Iridium Diphosphine ComplexIntramolecular Pauson-KhandExcellent enantioselectivity organic-chemistry.org

Challenges and Limitations in Achieving High Enantiomeric Excess

Despite significant progress, achieving consistently high enantiomeric excess (ee) in the synthesis of chiral cyclopentenones presents several challenges. One major difficulty is the conformational flexibility of the five-membered ring. For instance, in organocatalytic additions to 2-cyclopentenone, effective conformational control of the iminium ion intermediate is harder to achieve compared to six-membered ring analogues like cyclohexenone, which can result in lower enantioselectivity. mdpi.com

Other challenges include:

Steric Hindrance: In some catalytic systems, bulky substituents on the substrate can interfere with the chiral environment of the catalyst, leading to reduced enantioselectivity. For example, an N-trityl-protected isatin (B1672199) showed only moderate ee in a nickel-catalyzed reductive addition, likely due to steric hindrance impeding chiral induction. acs.org

Catalyst Loading and Substrate Scope: While many methods show high selectivity for specific substrates, they may require high catalyst loadings or have a limited substrate scope. Expanding the applicability to a wider range of functionalized cyclopentenones remains an ongoing effort. researchgate.net

Side Reactions: Competing reaction pathways, such as homocoupling or dehalogenation in cross-coupling reactions, can lower the yield of the desired chiral product. acs.org

Overcoming these limitations often requires extensive optimization of reaction conditions, including the solvent, temperature, and catalyst structure, for each specific substrate.

Conformational Analysis and Stereoisomer Characterization through Advanced Techniques

Unambiguous determination of the absolute configuration and conformational analysis of chiral molecules like derivatives of 1-(1-methyl-2-cyclopenten-1-yl)ethanone is crucial. This is accomplished using a combination of advanced spectroscopic and computational methods.

While X-ray crystallography provides definitive structural information, obtaining suitable crystals can be a bottleneck. Consequently, chiroptical spectroscopic techniques are frequently employed. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is a powerful tool for assigning the absolute configuration of chiral molecules in solution. The experimental VCD spectrum is compared with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a specific enantiomer. A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. researchgate.net This combination of VCD measurements and theoretical calculations was successfully used to determine the stereochemistry of chiral 1-aryl-3-chloropropan-1-ols, which are valuable synthetic intermediates. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like Nuclear Overhauser Effect (NOE) experiments, is also vital for determining the relative stereochemistry and preferred conformations of diastereomers.

Advanced Spectroscopic Elucidation and Structural Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is indispensable for the complete structural assignment of Ethanone (B97240), 1-(1-methyl-2-cyclopenten-1-yl)-. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Key signals typically include those for the vinylic protons on the cyclopentene (B43876) ring, the methyl group protons, and the acetyl group protons. The ¹³C NMR spectrum complements this by identifying the chemical shifts of each unique carbon atom, including the carbonyl carbon of the acetyl group and the sp² hybridized carbons of the double bond.

2D NMR Techniques: To establish definitive connectivity, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) coupling networks, confirming the arrangement of adjacent protons within the cyclopentene ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the precise assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the connection between the quaternary C1 carbon and the protons of the adjacent methyl and acetyl groups, as well as the methylene (B1212753) (CH₂) groups in the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is vital for determining the molecule's preferred conformation and relative stereochemistry.

Density Functional Theory (DFT) calculations can be used to predict ¹H and ¹³C chemical shifts. By comparing the theoretically predicted spectrum with the experimental data, a higher degree of confidence in the structural assignment can be achieved.

Table 1: Representative ¹H and ¹³C NMR Data for Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- (Note: Exact chemical shifts (δ) in ppm are solvent-dependent and are presented here as typical ranges.)

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
C=O (Acetyl)-~210-212CH₃ (Acetyl)
CH₃ (Acetyl)~2.10 (s, 3H)~28-30C=O
C1 (Quaternary)-~55-58CH₃ (Ring), CH₂ (C5), H (C2)
C2 (Vinylic)~5.75 (m, 1H)~135-138CH₃ (Ring), H (C3)
C3 (Vinylic)~5.90 (m, 1H)~130-133H (C2), CH₂ (C4)
C4 (Allylic)~2.30 (m, 2H)~34-36H (C3), H (C5)
C5 (Aliphatic)~1.80-2.00 (m, 2H)~30-32CH₃ (Ring), H (C4)
CH₃ (Ring)~1.25 (s, 3H)~22-24C1, C2, C5

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically found around 1700-1725 cm⁻¹. Other significant peaks include C-H stretching vibrations for both sp² (vinylic) and sp³ (aliphatic) carbons, and the C=C stretching vibration of the cyclopentene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond stretch often gives a strong signal in the Raman spectrum. The symmetric vibrations of the molecule are also more readily observed.

DFT-supported vibrational analysis allows for the theoretical calculation of vibrational frequencies and their corresponding modes. This computational approach aids in the precise assignment of complex regions in the experimental spectra, confirming that observed peaks correspond to specific bending, stretching, or torsional motions within the molecule.

Table 2: Key Vibrational Frequencies

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹)
C=OStretch1705 - 1720 (Strong)
C=CStretch1640 - 1660 (Medium)
C-H (sp²)Stretch3010 - 3050 (Medium)
C-H (sp³)Stretch2850 - 2960 (Strong)

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Detailed Fragmentation Pathway Elucidation

HRMS is a critical tool for determining the precise molecular weight and elemental composition of a compound. Using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), a precise mass measurement of the molecular ion ([M]+ or [M+H]+) can be obtained. This experimental mass is then compared to the theoretical mass calculated from the molecular formula (C₈H₁₂O), allowing for its unambiguous confirmation.

Beyond molecular formula confirmation, MS/MS experiments in conjunction with HRMS are used to elucidate the fragmentation pathways. The fragmentation pattern provides valuable structural information. For Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, common fragmentation events observed under EI-MS conditions include:

Loss of the acetyl group: A primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the cyclopentene ring, leading to a prominent ion at m/z 43, corresponding to the [CH₃CO]⁺ fragment.

McLafferty Rearrangement: While less common for this specific structure, potential rearrangements can provide clues to its connectivity.

Ring fragmentation: Cleavage of the cyclopentene ring can lead to a series of smaller fragment ions.

Analyzing the exact masses of these fragment ions allows for the determination of their elemental compositions, providing strong evidence for the proposed fragmentation mechanisms and, by extension, the structure of the parent molecule.

X-ray Crystallography for Definitive Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive and unambiguous structural information by mapping the electron density of a single crystal. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and the three-dimensional arrangement of the molecule in the solid state.

For Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, obtaining a suitable single crystal would allow for the unequivocal determination of:

The planarity of the double bond within the cyclopentene ring.

The specific conformation (e.g., envelope or twist) adopted by the five-membered ring in the crystal lattice.

The precise orientation of the acetyl group relative to the ring.

Intermolecular interactions present in the solid state.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of a sample and for separating it from isomers or enantiomers.

GC-MS (Gas Chromatography-Mass Spectrometry): This is a standard method for purity assessment. The sample is vaporized and separated based on its volatility and interaction with a stationary phase. The retention time is characteristic of the compound, and the coupled mass spectrometer provides mass spectra for peak identification. Advanced GC-MS analysis involves examining the detailed fragmentation patterns of co-eluting impurities to identify them.

Chiral HPLC (High-Performance Liquid Chromatography): Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- possesses a chiral center at the C1 position. Therefore, it can exist as a racemic mixture of two enantiomers, (R)- and (S)-. Chiral HPLC, using a chiral stationary phase (CSP), is the definitive technique for separating these enantiomers. This separation is crucial for stereoselective synthesis and for studying the specific biological or olfactory properties of each enantiomer. The ability to resolve the enantiomers provides the final piece of evidence in the complete structural characterization of a chiral molecule.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ethanone (B97240), 1-(1-methyl-2-cyclopenten-1-yl)-, DFT calculations would be instrumental in providing fundamental insights into its geometry and electronic properties.

Optimization of Molecular Structures and Conformational Isomers

A foundational step in any computational study is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, this would involve exploring the potential energy surface to identify stable conformers. The cyclopentene (B43876) ring itself can adopt different puckered conformations (envelope, twist), and the orientation of the acetyl and methyl groups relative to the ring would lead to various rotational isomers (rotamers).

DFT calculations, employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), would be used to perform geometry optimizations for these different starting structures. The calculations would yield the equilibrium geometries of the stable conformers, along with their relative energies, allowing for the determination of the most stable isomer under a given set of conditions.

Prediction and Validation of Spectroscopic Parameters (e.g., IR Vibrational Frequencies, NMR Chemical Shifts)

Once the molecular geometries are optimized, DFT can be used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

IR Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can compute the harmonic vibrational frequencies. These theoretical frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, C=C stretch, C-H bends). The predicted IR spectrum can be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. From these tensors, the isotropic shielding values can be obtained and converted to NMR chemical shifts (¹H and ¹³C) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Predicted NMR spectra are a powerful tool for structural elucidation.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles for Structural Insight

The optimized geometry from DFT calculations provides a wealth of structural information at the atomic level. A detailed analysis of key geometric parameters would offer insights into the molecule's bonding and stereochemistry. For Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, this would include:

Bond Lengths: Examining the lengths of the C=O, C=C, and various C-C bonds can provide information about bond strength and conjugation effects.

Torsion Angles (Dihedral Angles): These angles describe the conformation of the ring and the rotational position of the acetyl and methyl groups. They are crucial for understanding steric interactions and conformational preferences.

A hypothetical data table of selected optimized geometrical parameters for the lowest energy conformer of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- as predicted by DFT is presented below.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond LengthC(carbonyl)O(carbonyl)Data not available
Bond LengthC1(ring)C2(ring)Data not available
Bond AngleC(acetyl)C(carbonyl)O(carbonyl)Data not available
Torsion AngleC2(ring)C1(ring)C(acetyl)C(methyl)Data not available

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are essential for studying the mechanisms of chemical reactions. For Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, these methods could be applied to investigate various potential reactions, such as nucleophilic addition to the carbonyl group or reactions involving the double bond.

By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. A key aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. Calculating the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition state connects the desired reactants and products.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules over time, including their conformational dynamics and interactions with their environment.

For Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water, ethanol) and solving Newton's equations of motion for all atoms in the system. This would allow for the observation of:

Conformational Flexibility: How the cyclopentene ring puckers and how the substituent groups rotate over time at a given temperature.

Solvent Interactions: The formation and dynamics of hydrogen bonds (if applicable) and other non-covalent interactions between the solute and solvent molecules. This information is crucial for understanding solubility and reactivity in solution.

Advanced Computational Screening for Derivatization Potential

Computational methods can be used to screen for potential derivatives of a lead compound with desired properties. For Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, this could involve creating a virtual library of related structures by systematically modifying the functional groups.

Properties such as electronic properties (e.g., HOMO-LUMO gap), steric accessibility, and predicted reactivity could be calculated for each derivative using high-throughput computational methods. This would allow for the identification of promising candidates for synthesis and further experimental testing, for example, in the development of new fragrances or pharmaceutical intermediates.

Role in Advanced Organic Synthesis As a Synthetic Building Block

Precursor in the Construction of Complex Natural Products

The cyclopentane (B165970) ring is a core structural motif in a vast number of natural products, including prostaglandins (B1171923) and certain carbocyclic nucleosides. While cyclopentenone derivatives are pivotal starting materials in the synthesis of these biologically active compounds, specific literature detailing the direct use of Ethanone (B97240), 1-(1-methyl-2-cyclopenten-1-yl)- as a precursor in the total synthesis of complex natural products is not extensively documented. However, the reactivity inherent in its structure is analogous to that of other cyclopentenones widely employed in this field. For instance, photocycloaddition reactions involving cyclopentenone structures are a key strategy for building the intricate frameworks of many natural products. researchgate.net The functional groups present in Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- make it a plausible candidate for such synthetic strategies, although specific applications in completed total syntheses are not prominently reported.

Intermediate in the Synthesis of Diverse Heterocyclic and Carbocyclic Frameworks

The chemical architecture of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- makes it a suitable intermediate for the synthesis of various carbocyclic and heterocyclic systems. evitachem.com The cyclopentene (B43876) core is a fundamental component of many complex structures, and methods to construct such frameworks are of significant interest. beilstein-journals.org

Carbocyclic Frameworks: The synthesis of fused ring systems, such as 1-indanones, often involves intramolecular cyclization reactions. beilstein-journals.org Methodologies like the Friedel-Crafts reaction are employed to create these bicyclic structures. beilstein-journals.org While general pathways exist for synthesizing indanones from various precursors, the direct application of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- as an intermediate in these specific syntheses is an area that warrants further investigation. Additionally, the synthesis of carbocyclic nucleosides, which possess a cyclopentane ring in place of the typical sugar moiety, often relies on cyclopentenone-derived building blocks. evitachem.com

Heterocyclic Frameworks: The construction of heterocyclic rings, such as furans and pyrroles, can be achieved through classic reactions like the Paal-Knorr synthesis, which traditionally utilizes 1,4-dicarbonyl compounds. While Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- is not a 1,4-dicarbonyl, its structure could potentially be modified through targeted chemical reactions to generate the necessary precursor for such cyclizations. This would open a pathway to five-membered heterocycles, which are prevalent in pharmaceuticals and natural products. However, specific examples of this compound being used as a direct intermediate for diverse heterocyclic frameworks are not widely available in current literature.

Application in Multicomponent and Cascade Reactions for Molecular Complexity Generation

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing atom and step economy. nih.govresearchgate.net These reactions are powerful tools for generating molecular diversity.

The cyclopentenone scaffold is known to participate in such complex transformations. For example, domino reactions involving chromones and activated carbonyl compounds can lead to a variety of complex products. echemi.com While the potential for Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- to act as a reactant in MCRs or cascade sequences to build molecular complexity is clear due to its multiple reactive sites, specific documented instances of its use in this context are limited. The development of novel cascade reactions utilizing this particular synthon remains an area for future exploration.

Development of Novel Synthetic Methodologies Utilizing Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- as a Key Synthon

The development of new synthetic methods is crucial for advancing the field of organic chemistry. Substituted cyclopentenones are often used as test substrates or key components in the development of new reactions. ontosight.ai Methodologies such as the Morita-Baylis-Hillman reaction have been optimized using 2-cyclopenten-1-one (B42074) to create valuable functionalized building blocks. organic-chemistry.org

Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, with its specific substitution pattern, presents a unique substrate for developing novel synthetic transformations. Its potential applications could include:

Asymmetric Catalysis: Developing enantioselective reactions, such as conjugate additions or cycloadditions, where the chiral center at the C1 position could influence stereochemical outcomes.

Cycloaddition Reactions: Serving as a dienophile in Diels-Alder reactions to construct six-membered rings with defined stereochemistry. evitachem.com The reactivity of cyclopentenone derivatives in such reactions is well-established. evitachem.com

Photochemical Reactions: Acting as a substrate in [2+2] photocycloaddition reactions to form cyclobutane-containing bicyclic systems. researchgate.net

While the general utility of the cyclopentenone class in these areas is well-recognized, the specific use of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- to pioneer new synthetic methodologies is not yet a major feature of the available scientific literature, indicating a field ripe for further research.

Emerging Research Frontiers and Unexplored Avenues

Advanced Catalytic Applications in Stereoselective and Regioselective Transformations

While the synthesis of Ethanone (B97240), 1-(1-methyl-2-cyclopenten-1-yl)- has been established, its application in advanced catalytic transformations remains a nascent field. The development of novel stereoselective and regioselective reactions is a crucial frontier for expanding its synthetic utility.

Stereoselective Transformations: The chiral nature of the molecule, owing to its quaternary stereocenter, presents both a challenge and an opportunity. Future research could focus on the diastereoselective functionalization of the existing chiral scaffold. For instance, catalytic asymmetric hydrogenation of the double bond could lead to the formation of new stereocenters with high control. Furthermore, stereoselective additions to the carbonyl group, using chiral catalysts, could yield a range of enantiomerically enriched tertiary alcohols, which are valuable building blocks in medicinal chemistry.

Regioselective Transformations: The presence of multiple reactive sites—the carbonyl group, the α-carbon, and the double bond—necessitates precise control over regioselectivity. Advanced catalytic systems could be designed to selectively target one site over the others. For example, conjugate addition reactions (Michael additions) to the β-position of the cyclopentenone ring are a promising avenue. The use of soft nucleophiles in the presence of Lewis acid or organocatalysts could favor 1,4-addition, while hard nucleophiles might preferentially attack the carbonyl carbon (1,2-addition).

Table 1: Potential Catalytic Systems for Stereoselective and Regioselective Transformations of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-
Transformation TypePotential Catalytic SystemTargeted ReactionAnticipated Outcome
StereoselectiveChiral Phosphine-Metal Complexes (e.g., Rh-DuPhos)Asymmetric HydrogenationDiastereoselective reduction of the C=C double bond.
StereoselectiveChiral Diamine-Metal Complexes (e.g., Ru-TsDPEN)Asymmetric Transfer HydrogenationEnantioselective reduction of the ketone to a secondary alcohol.
RegioselectiveCopper-based Catalysts with Chiral LigandsConjugate Addition of Grignard ReagentsSelective 1,4-addition to the enone system.
RegioselectiveProline-derived OrganocatalystsMichael Addition of Aldehydes/KetonesSelective 1,4-addition of enolizable carbonyls.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- and its derivatives to continuous flow and automated platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates in a contained system. For the synthesis of this compound, a flow process could enable higher yields and purity by minimizing side reactions. Furthermore, subsequent transformations of the molecule could be "telescoped" in a continuous multi-step synthesis, eliminating the need for isolation and purification of intermediates.

Automated synthesis platforms, which often integrate flow chemistry with robotic handling and real-time analytics, could accelerate the discovery of new derivatives and reaction conditions. researchgate.net By systematically varying reactants, catalysts, and conditions, these platforms can rapidly generate libraries of compounds for screening in various applications.

Table 2: Potential Advantages of Flow Chemistry for the Synthesis and Transformation of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-
ParameterAdvantage in Flow ChemistryRelevance to the Target Compound
Reaction TimeSignificant reduction from hours to minutes. nih.govIncreased throughput for synthesis and derivatization.
Yield and PurityImproved due to better process control. researchgate.netMinimization of byproducts in reactions involving multiple functional groups.
SafetyEnhanced handling of reactive intermediates and exothermic reactions. jst.org.inSafer execution of potentially hazardous reactions like Grignard additions or hydrogenations.
ScalabilitySeamless scaling from laboratory to production scale. jst.org.inFacilitates larger-scale production for industrial applications.

Chemoinformatics and Data-Driven Approaches for Predicting Novel Reactivity

Chemoinformatics and machine learning are poised to revolutionize how chemical reactivity is understood and predicted. nih.govnih.gov For a molecule with multiple functionalities like Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, these computational tools can provide invaluable insights into its potential reaction pathways and selectivity.

By leveraging large datasets of known reactions, machine learning models can be trained to predict the regioselectivity and stereoselectivity of various transformations. acs.org For instance, a model could predict whether a given nucleophile would preferentially undergo 1,2- or 1,4-addition. Quantum mechanical descriptors, which provide detailed electronic and steric information about the molecule, can be used as inputs for these models to enhance their predictive accuracy. nih.gov

Furthermore, reaction prediction tools and reaction network generators can be employed to explore the vast chemical space accessible from this starting material. mit.edursc.org These tools can propose novel synthetic routes to complex target molecules or identify unexpected side reactions, thereby guiding experimental design.

Table 3: Chemoinformatic Approaches and Their Potential Applications to Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-
Chemoinformatic ApproachSpecific Tool/MethodPotential Application
Reactivity PredictionMachine Learning Models with Quantum Mechanical Descriptors nih.govPredicting the most likely site of attack for a given reagent (e.g., nucleophilic vs. electrophilic).
Regioselectivity PredictionQuantitative Structure-Selectivity Relationships (QSSR) nih.govForecasting the outcome of reactions with multiple potential products, such as functionalization of the ring.
Reaction Pathway PredictionAutomated Reaction Network Generation (e.g., RMG) mit.eduMapping out potential synthetic routes and decomposition pathways under various conditions.
Catalyst DesignComputational Catalyst ScreeningIdentifying optimal catalysts for desired stereoselective and regioselective transformations.

Exploration of Unconventional Reaction Conditions (e.g., High Pressure, Mechanochemistry)

Moving beyond traditional solution-phase chemistry, the exploration of unconventional reaction conditions such as high pressure and mechanochemistry could unlock novel reactivity and synthetic pathways for Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-.

High-Pressure Chemistry: Applying high pressure to chemical reactions can significantly influence their rates and selectivities, particularly for reactions with a negative activation volume, such as cycloadditions. researchgate.net For the target molecule, high-pressure conditions could facilitate otherwise difficult Diels-Alder reactions where the cyclopentenone acts as a dienophile. This could lead to the synthesis of complex polycyclic structures that are not readily accessible under thermal conditions.

Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free and often more sustainable alternative to traditional methods. mdpi.comresearchgate.net For Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, mechanochemical activation could enable reactions with solid-state reagents that have low solubility. Furthermore, mechanochemistry has been shown to alter reaction selectivity compared to solution-phase chemistry, potentially providing access to novel products. acs.org

Table 4: Potential Benefits of Unconventional Reaction Conditions for Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-
Unconventional ConditionPotential BenefitExemplary Reaction
High PressureIncreased reaction rates and yields for sterically hindered transformations. researchgate.netDiels-Alder cycloaddition with bulky dienes.
High PressureEnhanced stereoselectivity.Asymmetric cycloaddition reactions.
MechanochemistrySolvent-free reaction conditions. mdpi.comCondensation reactions with solid aldehydes or ketones.
MechanochemistryAccess to different polymorphs or novel reactivity. acs.orgSolid-state cross-coupling reactions.

Q & A

Q. How can Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- be identified using gas chromatography-mass spectrometry (GC-MS)?

The compound is identified by comparing retention indices (RI) and mass spectral fragmentation patterns with reference standards. For GC analysis, non-polar columns (e.g., DB-5) are optimal, with temperature programming starting at 50°C and ramping at 10°C/min to 250°C. The Kovats RI for similar cyclopentenyl ethanones ranges between 600–800. Mass spectrometry reveals a molecular ion peak at m/z 124 (C₈H₁₂O⁺), with key fragments at m/z 85 (cyclopentenyl group) and m/z 43 (acetyl group). These parameters align with structurally analogous compounds like Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- .

Q. What are the primary challenges in synthesizing Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-?

Synthesis typically involves Friedel-Crafts acylation or cyclization of prenyl ketones. Key challenges include controlling regioselectivity to avoid isomer formation (e.g., 2-methyl vs. 3-methyl cyclopentenyl derivatives) and optimizing reaction conditions to prevent ring-opening or polymerization. Solvent choice (e.g., dichloromethane) and catalyst selection (e.g., Lewis acids like AlCl₃) are critical for yield improvement. While direct synthesis data for this compound is limited, methodologies from analogous cyclopentenyl ketones suggest these considerations apply .

Q. How is Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- detected in environmental matrices like soil?

Soil samples require extraction via Soxhlet or accelerated solvent extraction (ASE) using dichloromethane or hexane/acetone mixtures. Post-extraction cleanup with silica gel chromatography removes interfering organic matter. GC-ECD or GC-MS is used for quantification, with detection limits as low as 0.1 µg/g. A 1988 study reported a tentative concentration of 4.48 µg/g in soil, highlighting the need for matrix-matched calibration to mitigate co-elution effects .

Advanced Research Questions

Q. How do structural isomers of Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- differ in chromatographic behavior?

Isomers such as 1-(2-methyl-1-cyclopenten-1-yl)- and 1-(3-methyl-1-cyclopenten-1-yl)-ethanone exhibit distinct retention indices due to variations in polarity and steric effects. For example, on a polar column (e.g., DB-WAX), the 2-methyl isomer elutes earlier (RI ~650) than the 3-methyl derivative (RI ~680) due to reduced dipole interactions. Mass spectral fragmentation patterns also differ, with the 2-methyl isomer showing stronger m/z 85 signals .

Q. What analytical strategies resolve contradictions in reported toxicity data for cyclopentenyl ethanones?

Discrepancies in toxicity studies often arise from impurities (e.g., nitro derivatives) or isomer contamination. High-purity standards and orthogonal methods (e.g., HPLC for purity validation, NMR for structural confirmation) are essential. For example, nitro-substituted analogs like 1-(3,4-dichloro-5-nitro-2-furanyl)ethanone exhibit mutagenicity, which could confound results if present .

Q. What role does Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)- play in pesticide formulations?

The compound is investigated for fumigant activity against pests like Solenopsis invicta (red imported fire ants). Studies suggest synergism with limonene or methylcyclopentane derivatives enhances efficacy. Dose-response experiments require controlled vapor-phase delivery (e.g., 0.94 µg/L air) and behavioral assays to quantify repellency or mortality rates .

Q. How can computational chemistry predict the environmental persistence of this compound?

Quantitative Structure-Property Relationship (QSPR) models estimate parameters like biodegradation half-life (t₁/₂) and octanol-water partition coefficient (Log Kow). For Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-, predicted Log Kow ≈ 2.5 suggests moderate hydrophobicity, favoring adsorption to organic soil matter. Molecular dynamics simulations further assess hydrolysis pathways under varying pH conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-
Reactant of Route 2
Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.